molecular formula C11H10FN B11911207 2-(Aminomethyl)-3-fluoronaphthalene

2-(Aminomethyl)-3-fluoronaphthalene

Cat. No.: B11911207
M. Wt: 175.20 g/mol
InChI Key: NCCKBAMSNZFZJZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the second position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-fluoronaphthalene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthalene under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-fluoronaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various halogenated or nitrated derivatives .

Scientific Research Applications

2-(Aminomethyl)-3-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-fluoronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-3-chloronaphthalene
  • 2-(Aminomethyl)-3-bromonaphthalene
  • 2-(Aminomethyl)-3-iodonaphthalene

Uniqueness

2-(Aminomethyl)-3-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where stability and specific interactions are crucial .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

(3-fluoronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10FN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2

InChI Key

NCCKBAMSNZFZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CN)F

Origin of Product

United States

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